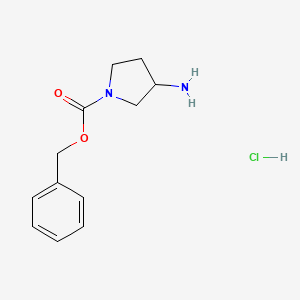

Chlorhydrate de benzyl 3-aminopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mécanisme D'action

Biochemical Pathways

The compound may influence multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and activity .

Disclaimer: The information provided here is based on the current state of our knowledge and is intended to provide general notes on our products and their uses. It should not therefore be construed as guaranteeing specific properties of the products described or their suitability for a particular application. Any existing industrial property rights must be observed. The quality of our products is guaranteed under our General Conditions of Sale .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminopyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under room temperature conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl 3-pyrroline-1-carboxylate

- 1-Benzyl-3-aminopyrrolidine

- Pyrrolidine derivatives

Uniqueness

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a benzyl ester group. These features confer distinct reactivity and potential biological activity compared to other pyrrolidine derivatives .

Activité Biologique

Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride (BAC) is a compound of interest in medicinal chemistry due to its diverse biological activities and potential pharmaceutical applications. This article delves into the compound's biological properties, synthesis, and applications, supported by research findings and case studies.

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : 256.73 g/mol

- Solubility : Soluble in water, indicating high gastrointestinal absorption potential.

The structure of BAC features a pyrrolidine ring substituted with an amino group and a benzyl ester, which plays a crucial role in its biological activity and synthetic utility.

Biological Activity

Research indicates that BAC exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that BAC may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

- Pharmacological Applications : BAC serves as a building block in the synthesis of more complex molecules, including potential drug candidates targeting various therapeutic areas. Its ability to function as a protecting group for amines enhances its utility in organic synthesis.

- Interaction with Biological Targets : BAC has been shown to interact with various receptors and enzymes, modulating its biological activity. This includes potential effects on neurotransmitter systems and enzyme inhibition pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on BAC analogs to understand how structural modifications affect biological activity. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-amino-3-pyrrolidinecarboxylate | Similar pyrrolidine structure | Varies significantly from BAC |

| Benzyl (S)-3-amino-pyrrolidine-1-carboxylate | Enantiomeric form | Potentially different activity profile |

| Benzyl 4-amino-pyrrolidine-2-carboxylate | Variation in amino group position | May exhibit distinct pharmacological properties |

This table illustrates how variations in the chemical structure can lead to differences in biological activity, emphasizing the importance of specific functional groups and stereochemistry in drug design.

Case Studies

- In Vivo Efficacy : In a study involving animal models, BAC was administered to evaluate its pharmacokinetic properties and therapeutic efficacy. The results indicated significant oral bioavailability and brain penetration, suggesting its potential for treating central nervous system disorders .

- Synthetic Applications : BAC has been utilized as a precursor for synthesizing novel drug candidates. Its role as a protecting group allows for selective modifications at other sites of the molecule, facilitating the development of complex pharmaceuticals.

Propriétés

IUPAC Name |

benzyl 3-aminopyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQVBYGRFHOBNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-27-1 |

Source

|

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.